ethyl (2E)-3-amino-3-({(E)-amino[(6-ethyl-4-methylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the amino and benzoyl groups through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
6-ETHYL-4-METHYLQUINAZOLINE: Shares the quinazoline core but lacks the additional functional groups.
3-AMINO-2-BENZOYLACRYLATE: Contains similar functional groups but differs in the core structure.
Uniqueness
ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE is unique due to its combination of the quinazoline core with amino and benzoyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H26N6O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
ethyl (E)-2-[(Z)-N'-[(Z)-N'-(6-ethyl-4-methylquinazolin-2-yl)carbamimidoyl]carbamimidoyl]-3-hydroxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H26N6O3/c1-4-15-11-12-18-17(13-15)14(3)27-24(28-18)30-23(26)29-21(25)19(22(32)33-5-2)20(31)16-9-7-6-8-10-16/h6-13,31H,4-5H2,1-3H3,(H4,25,26,27,28,29,30)/b20-19+ |
InChI Key |
FUUWLHCBZUGCIS-FMQUCBEESA-N |
Isomeric SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)/N=C(/N)\N=C(\C(=C(\C3=CC=CC=C3)/O)\C(=O)OCC)/N)C |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)N=C(N)N=C(C(=C(C3=CC=CC=C3)O)C(=O)OCC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.